2-Methoxy-dibenzosuberone

Descripción general

Descripción

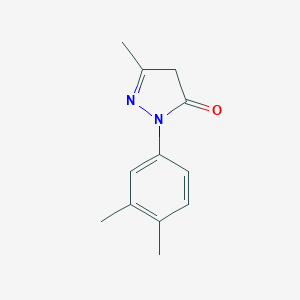

2-Methoxy-dibenzosuberone is a chemical compound that belongs to the class of dibenzosuberones, which are known for their biological activities. The compound has been studied for its potential use in various therapeutic applications, including its cytotoxic properties against cancer cells and its potential as an antidepressant.

Synthesis Analysis

The synthesis of 2-Methoxy-dibenzosuberone and its derivatives has been explored in several studies. Novel dibenzosuberone derivatives have been prepared using different synthetic routes. For instance, one study describes the synthesis of novel dibenzosuberone derivatives with potential as tricyclic antidepressants (TCAs) . Another study presents a methodology for preparing dibenzosuberones bearing an isoxazole group through palladium-catalyzed intramolecular C-H/C-Br bond cross-coupling . Additionally, the synthesis of new monosubstituted amides of the dibenzosuberone series starting from 3-bromobenzosuberone has been reported .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-dibenzosuberone derivatives has been confirmed through various techniques, including X-ray crystallography. This structural analysis is crucial for understanding the compound's biological activity and for the development of new derivatives with enhanced properties .

Chemical Reactions Analysis

2-Methoxy-dibenzosuberone and its derivatives undergo various chemical reactions that are significant for their biological activity and for the synthesis of novel compounds. For example, 2-arylidenebenzosuberones have been shown to react with Wittig-Horner reagents to produce novel compounds with potential antitumor activities . The reactions of 2-methoxy-1,4-benzoquinones with styrenyl systems have also been explored, leading to the synthesis of compounds with high enantiomeric purity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-dibenzosuberone derivatives are influenced by the substituents on the dibenzosuberone core. These properties are important for the compound's biological activity and pharmacokinetic profile. For instance, the introduction of hydrophilic moieties at specific positions of the dibenzosuberone core has been shown to improve the physicochemical properties and potency of the derivatives as p38 MAP kinase inhibitors .

Aplicaciones Científicas De Investigación

Antidepressant Potential

2-Methoxy-dibenzosuberone derivatives show potential as tricyclic antidepressants (TCAs). TCAs are widely used antidepressants in many countries. Novel biologically active dibenzosuberone derivatives have been synthesized, showing potential for therapeutic use in mental health disorders (Merkaš et al., 2005).

Inhibitors in Pharmacological Research

These derivatives have been studied as p38 MAP kinase inhibitors. The introduction of hydrophilic moieties at specific positions of 2-phenylamino-dibenzosuberones has resulted in extremely potent inhibitors, suggesting their applicability in pharmacological research and potential as a new generation of anti-inflammatory drugs (Koeberle et al., 2012).

Antiviral Properties

A series of dibenzofuran and dibenzosuberol derivatives, including dibenzosuberenone, have been found to block rhinovirus replication in vitro. These compounds significantly reduce viral spread and may interact with viral capsid proteins, indicating their potential as antiviral agents (Murray & Babe, 1999).

Synthesis and Chemical Properties

Studies have been conducted on the synthesis of dibenzosuberenone and its derivatives, exploring methods such as catalytic dehydrogenation and alternative preparation methods for derivatives like 2,8-dimethyldibenzosuberenone (Burbiel, 2006).

Coordination Chemistry and Catalysis

Dibenzosuberone has been used in the formation of alkynyldibenzosuberols and alkynyldibenzosuberenols, leading to the creation of [Co2 (CO)4 (dppm)(alkynol)] clusters. These compounds show interesting properties in coordination chemistry and catalysis (Harris et al., 2016).

Antitumor Activities

2-Arylidenebenzosuberones and their derivatives have been synthesized and screened for antitumor activities, revealing significant potential in cancer research (Boulos et al., 2012).

Safety And Hazards

Direcciones Futuras

Dibenzosuberone (DBS), which 2-Methoxy-dibenzosuberone is a derivative of, is a key intermediate for the synthesis of relevant active pharmaceutical ingredients (APIs) for the treatment of several diseases related to the central nervous system. There is ongoing research into improving the methodology for the synthesis of DBS, with a focus on limiting waste production via the use of immobilized catalysts .

Propiedades

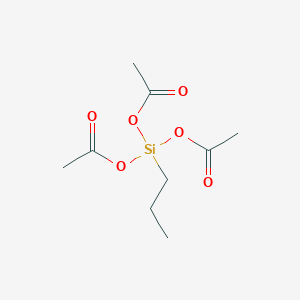

IUPAC Name |

6-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-13-8-9-15-12(10-13)7-6-11-4-2-3-5-14(11)16(15)17/h2-5,8-10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRFQZKLQUBMUAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201776 | |

| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-dibenzosuberone | |

CAS RN |

17910-72-4 | |

| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17910-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-Cyclopenta[1,2-b:3,4-c']dithiophene](/img/structure/B99370.png)